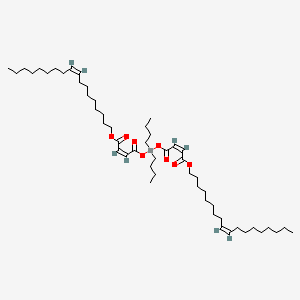

(Z)-Octadec-9-enyl (all-Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9,21-trienoate

Description

This organotin compound (CAS 29881-72-9) features a central tin atom coordinated to oxygen-rich moieties and unsaturated alkyl chains. Its structure includes:

- A (Z)-octadec-9-enyl ester group, contributing a long unsaturated hydrocarbon chain.

- Two dibutyl substituents on the tin atom, influencing steric and electronic properties.

- Trioxo and trioxa rings, increasing polarity and hydrogen-bonding capacity. Its pharmaceutical applications are noted, though specific biological targets remain undisclosed .

Properties

CAS No. |

29881-72-9 |

|---|---|

Molecular Formula |

C52H92O8Sn |

Molecular Weight |

964.0 g/mol |

IUPAC Name |

4-O-[dibutyl-[(Z)-4-[(Z)-octadec-9-enoxy]-4-oxobut-2-enoyl]oxystannyl] 1-O-[(Z)-octadec-9-enyl] (Z)-but-2-enedioate |

InChI |

InChI=1S/2C22H38O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-4-2;/h2*9-10,18-19H,2-8,11-17,20H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-,19-18-;;; |

InChI Key |

KJGMUHKHEHLLST-QTHVYSOASA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Dibutyltin oxide or dibutyltin dichloride as the tin source.

- (Z)-Octadec-9-enoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

- Polyether or polyoxo alcohols to form the trioxa backbone.

- Appropriate solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM).

Synthetic Route

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of dibutyltin intermediate | React dibutyltin oxide with dibutyl chloride or directly use dibutyltin dichloride | Controlled temperature (50-80°C), inert atmosphere |

| 2 | Esterification with (Z)-octadec-9-enoic acid | Use acid chloride of (Z)-octadec-9-enoic acid with dibutyltin intermediate | Use base (e.g., pyridine) to scavenge HCl, low temperature to preserve stereochemistry |

| 3 | Formation of trioxa backbone | Condensation with polyether diols or triols under dehydrating conditions | Use of catalysts like acid or base depending on substrate |

| 4 | Purification | Chromatography or recrystallization | To remove unreacted starting materials and side products |

Reaction Conditions and Optimization

- Temperature control is critical to avoid isomerization of the (Z) double bonds.

- Anhydrous conditions are necessary to prevent hydrolysis of organotin intermediates.

- Use of inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive groups.

- Stoichiometric control to ensure complete substitution without excess tin reagents.

Research Findings and Data

- Organostannic compounds like this are often prepared via transesterification or direct esterification methods involving dibutyltin intermediates.

- The tin content in the final product is regulated to be below 1000 ppm due to toxicity concerns, influencing purification methods and reaction scale.

- The compound’s stability is enhanced by the presence of multiple oxo and oxa groups, which also influence solubility and reactivity during synthesis.

- Analytical methods such as NMR spectroscopy, mass spectrometry, and HPLC are used to confirm the stereochemistry and purity of the product.

- The preparation process must comply with REACH regulations and other chemical safety standards, limiting impurities and controlling residual tin content.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Temperature | 50–80 °C | Controlled to maintain stereochemistry |

| Solvent | Toluene, THF, DCM | Anhydrous, inert atmosphere |

| Tin source | Dibutyltin oxide or dichloride | Purity critical for product quality |

| Reaction time | 4–24 hours | Depends on scale and reagents |

| Purification | Chromatography, recrystallization | To meet regulatory tin content limits |

| Tin content in product | <1000 ppm | Regulatory compliance |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the tin atom.

Reduction: Reduction reactions can occur at the carbonyl groups and the double bonds.

Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin can be replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-Octadec-9-enyl (all-Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9,21-trienoate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

Biology

The compound has potential applications in biology, particularly in the study of enzyme interactions and the development of new pharmaceuticals. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for researchers.

Medicine

In medicine, the compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent. Its ability to undergo various chemical reactions makes it a versatile candidate for modifying drug molecules to improve their efficacy and stability.

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications that require high stability and specific chemical reactivity.

Mechanism of Action

The mechanism of action of (Z)-Octadec-9-enyl (all-Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9,21-trienoate involves its interaction with molecular targets through its functional groups. The tin atom plays a crucial role in these interactions, often acting as a coordination center for various ligands. The pathways involved include the formation of coordination complexes and the activation of specific chemical reactions.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., octadec-9-enyl vs. tetradecyl) increase hydrophobicity and molecular weight, impacting solubility and membrane permeability .

- Double Bonds : The target compound’s three conjugated Z-configured double bonds may improve photostability and electronic conjugation compared to analogues with fewer unsaturations .

Physicochemical Properties

- Polar Surface Area (PSA) : The target compound’s trioxo and trioxa groups likely yield a PSA > 120 Ų (similar to CAS 62480-03-9: 121 Ų), favoring hydrogen bonding and aqueous solubility .

- Lipophilicity (LogP) : Estimated LogP values range from ~12 (target) to ~15 (CAS 62480-03-9), reflecting the dominance of long alkyl chains .

- Thermal Stability: Organotin compounds with bulkier substituents (e.g., dioctyl in CAS 62480-03-9) exhibit higher decomposition temperatures (>200°C) compared to dibutyl analogues .

Research Findings

- QSAR Insights: Van der Waals descriptors and electronic parameters (e.g., HOMO-LUMO gaps) correlate with the bioactivity of organotins, suggesting the target’s trioxo groups enhance electron-withdrawing capacity .

- Chromatographic Behavior: Compounds with higher PSA (e.g., target) show increased retention in reverse-phase HPLC, as seen in flavonoid studies .

Biological Activity

(Z)-Octadec-9-enyl (all-Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9,21-trienoate is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, providing a comprehensive overview of its implications in various fields.

The molecular formula of this compound is C52H92O8Sn. It features multiple functional groups including trioxo and trioxa arrangements which contribute to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C52H92O8Sn |

| Molar Mass | 1000 g/mol (approx.) |

| Physical State | Liquid |

| Solubility | Not determined |

| Density | 0.813 g/cm³ at 25 °C |

Biological Activity

The biological activity of this compound has been investigated in various studies. Its potential applications range from pharmaceuticals to cosmetic formulations.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

Cytotoxicity Studies

Studies have demonstrated that certain derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : A study on derivatives showed IC50 values indicating effective inhibition of cell proliferation in breast cancer cells.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokines when treated with the compound.

Table 2: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with oxidative stress and inflammation. Further research is needed to elucidate these mechanisms fully.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

Synthesis of this organotin-containing compound requires careful selection of precursors and reaction conditions. A spirocyclic intermediate approach, as described for structurally analogous compounds, involves:

- Step 1: Reacting polyfunctionalized ketones or anhydrides with amine derivatives (e.g., benzothiazol-2-yl-amine) to form spirocyclic intermediates .

- Step 2: Introducing tin moieties via transesterification or alkylation, ensuring anhydrous conditions to prevent hydrolysis.

- Optimization: Use spectroscopic monitoring (e.g., IR for carbonyl group tracking at ~1700–1750 cm⁻¹) to assess reaction progress . Adjust solvent polarity (e.g., dichloromethane vs. THF) to control reaction rates and byproduct formation.

Basic: What spectroscopic and chromatographic methods are most effective for structural characterization?

Answer:

- IR Spectroscopy: Identify ester (C=O at ~1740 cm⁻¹) and ether (C-O at ~1200 cm⁻¹) groups. Tin-carbon bonds may show absorptions near 500–600 cm⁻¹ .

- UV-Vis: Monitor conjugation in the trienoate chain (λmax ~250–300 nm) .

- Gas Chromatography (GC): Compare retention indices with structurally similar esters (e.g., octadecadienoate esters) using non-polar columns (e.g., DB-5MS) .

- Mass Spectrometry (MS): High-resolution MS (e.g., HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Basic: How should this compound be stored to ensure stability, and what are its incompatibilities?

Answer:

- Storage: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the unsaturated bonds .

- Incompatibilities: Avoid contact with strong oxidizers (e.g., peroxides) due to risks of exothermic decomposition. Tin-containing compounds may hydrolyze in humid environments, releasing hazardous byproducts .

Advanced: How can mechanistic pathways for its reactivity be elucidated, particularly in catalytic applications?

Answer:

- Kinetic Studies: Use stopped-flow techniques to monitor rapid ligand-exchange reactions involving the tin center. Isotopic labeling (e.g., ¹¹⁹Sn NMR) can track coordination changes .

- Computational Modeling: Employ density functional theory (DFT) in software like COMSOL Multiphysics to simulate transition states and electron density maps for tin-ligand interactions .

- Cross-Validation: Compare experimental kinetic data (e.g., rate constants) with computational predictions to refine mechanistic hypotheses .

Advanced: How can contradictions in spectral or reactivity data be resolved?

Answer:

- Data Triangulation: Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .

- Theoretical Frameworks: Apply the Curtin-Hammett principle to explain unexpected reactivity ratios, linking experimental outcomes to competing transition states .

- Error Analysis: Statistically evaluate instrumental uncertainties (e.g., MS resolution limits) using tools like NIST’s Mass Spectrometry Data Center libraries .

Advanced: What computational strategies are effective for predicting its behavior in novel reaction systems?

Answer:

- AI-Driven Simulations: Train machine learning models on existing organotin reaction datasets to predict regioselectivity in trienoate systems .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene vs. DMF) on the compound’s conformational stability .

- Validation: Benchmark computational results against experimental catalytic activity data (e.g., turnover frequencies) .

Advanced: How can researchers design experiments to explore its potential in membrane technologies or fuel engineering?

Answer:

- Membrane Studies: Incorporate the compound into polymer matrices (e.g., polycarbonates) and test gas separation efficiency (e.g., CO2/N2 selectivity) using high-pressure permeation cells .

- Combustion Analysis: Evaluate its thermal decomposition profile via thermogravimetric analysis (TGA) to assess viability as a renewable fuel additive .

- Data Integration: Use process simulation software (e.g., Aspen Plus) to model large-scale application scenarios .

Advanced: What methodologies address discrepancies between theoretical and experimental yields in its synthesis?

Answer:

- Reaction Monitoring: Implement in-situ FTIR or Raman spectroscopy to detect intermediate species and optimize quenching times .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolyzed tin oxides) and adjust stoichiometry or solvent systems accordingly .

- Scale-Up Protocols: Apply QbD (Quality by Design) principles to correlate lab-scale conditions (e.g., mixing rates) with pilot-scale yield variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.